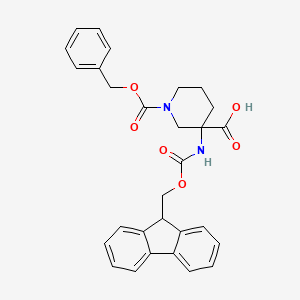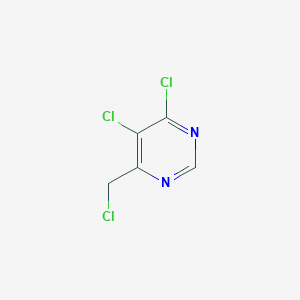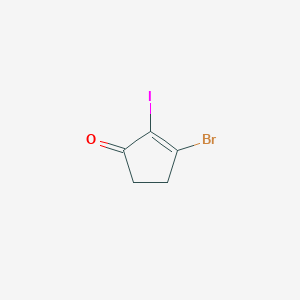
(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone is a complex organic compound that features a unique structure combining a dithiazinone ring system with a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone typically involves the following steps:
Formation of the Dithiazinone Ring: The dithiazinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated benzene derivative and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the dithiazinone ring is treated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.
Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dithiazinone derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure and reactivity.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific properties.
Agricultural Chemicals: It may be utilized in the development of new pesticides or herbicides.
作用機序
The mechanism by which (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone exerts its effects involves interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar chlorinated aromatic structures but lack the dithiazinone ring.
Sulfonamides: These compounds share the sulfone functional group but have different core structures.
Uniqueness
Structural Complexity: The combination of a dithiazinone ring with a chlorophenyl group makes (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone unique compared to simpler chlorinated aromatic compounds.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in various applications.
特性
分子式 |
C14H7Cl2NO3S2 |
|---|---|
分子量 |
372.2 g/mol |
IUPAC名 |
(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl2NO3S2/c15-9-3-1-8(2-4-9)13(18)14-17-22(19,20)12-6-5-10(16)7-11(12)21-14/h1-7H |
InChIキー |
UIOWAMBHSUSHIQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)
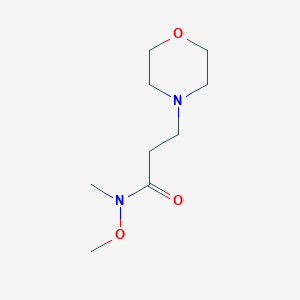
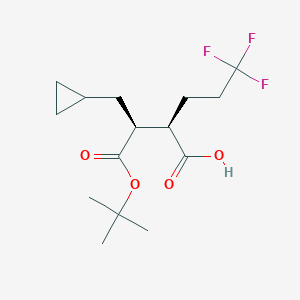
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
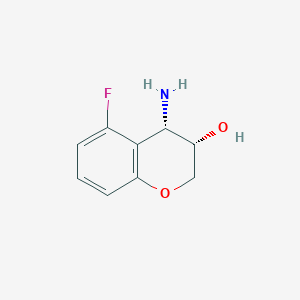
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
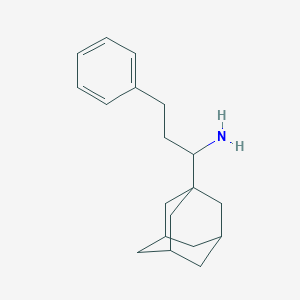
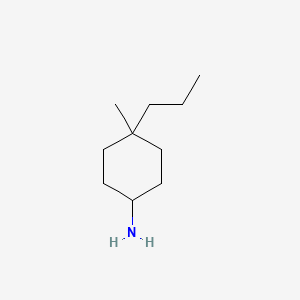
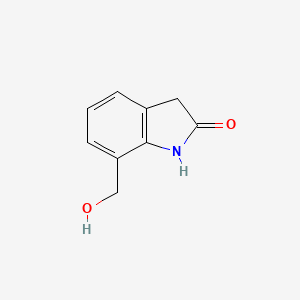
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)

